

Early-stage research on "Anticancer agent 144"

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Compound of Interest

Compound Name: Anticancer agent 144

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An In-Depth Technical Guide on the Early-Stage Research of Anticancer Agent SC144

This technical guide provides a comprehensive overview of the preclinical research on SC144, a novel small-molecule anticancer agent. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Executive Summary

SC144 is a first-in-class, orally active quinoxalinhydrazide that functions as a potent inhibitor of the glycoprotein 130 (gp130), a critical component of the IL-6/STAT3 signaling pathway. Dysregulation of this pathway is implicated in the progression of various cancers. SC144 has demonstrated broad-spectrum anticancer activity in a range of drug-sensitive and resistant cancer cell lines and has shown efficacy in in vivo xenograft models, both as a single agent and in combination with conventional chemotherapeutics.

Quantitative Data

The in vitro cytotoxic activity of SC144 has been evaluated across a panel of human cancer cell lines using the MTT assay. The results, expressed as IC₅₀ values (the concentration of the drug that inhibits 50% of cell growth), are summarized below.

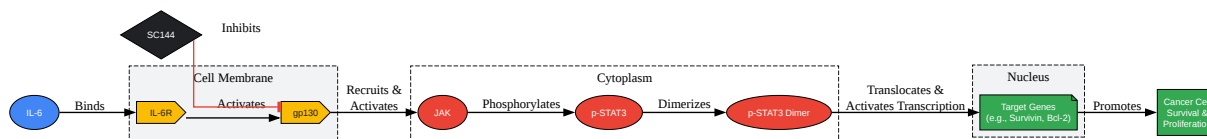
Table 1: In Vitro Cytotoxicity of SC144 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |
|-----------------|---------------------------------|-------------|
| OVCAR-3 | Ovarian | 0.4 ± 0.1 |
| HEY | Ovarian | 0.8 ± 0.2 |
| NCI/ADR-RES | Breast (Doxorubicin-resistant) | 0.7 ± 0.1 |
| MDA-MB-468 | Breast | 0.7 ± 0.1 |
| MCF-7 | Breast | 1.7 ± 0.3 |
| MDA-MB-435 | Breast | 4.0 ± 0.1 |
| LNCaP | Prostate | 0.4 ± 0.1 |
| LNCaP (HER-2) | Prostate (HER-2 overexpressing) | 0.6 ± 0.1 |
| PC-3 | Prostate | 1.0 ± 0.2 |
| HCT116 (p53+/+) | Colon | 0.4 ± 0.1 |
| HCT116 (p53-/-) | Colon | 0.4 ± 0.1 |
| HT29 | Colon | 0.4 ± 0.1 |
| HTOXAR3 | Colon (Oxaliplatin-resistant) | 0.14 ± 0.03 |
| A549 | Lung | 1.2 ± 0.2 |

Data is presented as mean ± standard deviation.

Mechanism of Action: The gp130/STAT3 Signaling Pathway

SC144 exerts its anticancer effects by directly targeting gp130, the signal-transducing receptor for the IL-6 family of cytokines. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which ultimately abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).^[1] This inhibition of STAT3 activation leads to the downregulation of downstream target genes involved in cell survival, proliferation, and angiogenesis, thereby inducing apoptosis in cancer cells.



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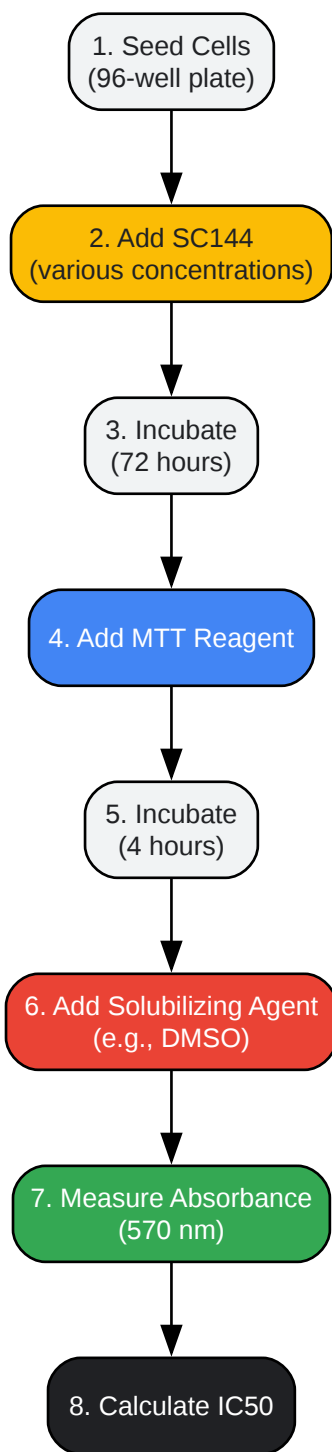
Mechanism of Action of SC144.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC₅₀ values of SC144 in various cancer cell lines.

Workflow Diagram:



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MTT Assay Workflow for SC144.

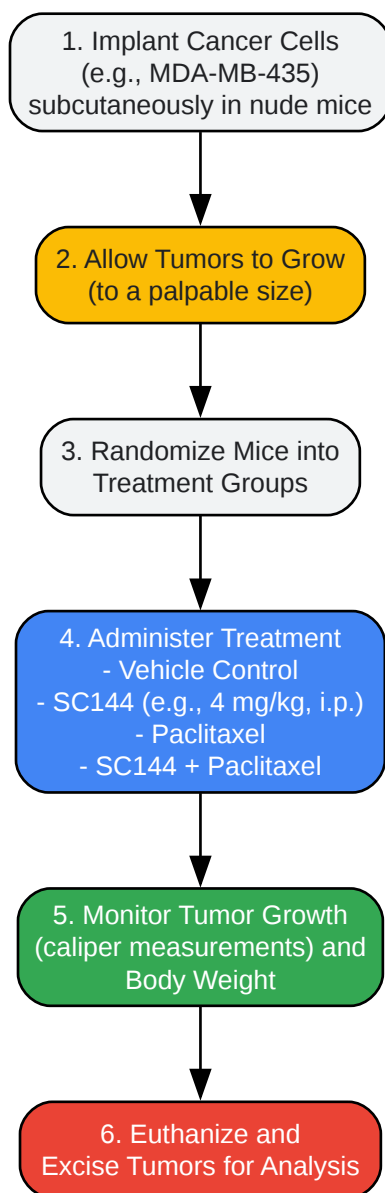
Methodology:

- **Cell Plating:** Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- **Drug Application:** SC144 is dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- **Formazan Formation:** The plates are incubated for an additional 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the drug concentration versus the percentage of cell inhibition.

In Vivo Xenograft Model (Single Agent and Combination Therapy)

This protocol details the evaluation of SC144's antitumor efficacy in a mouse xenograft model.

Workflow Diagram:



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In Vivo Xenograft Study Workflow.

Methodology:

- Animal Model: Athymic nude mice (nu/nu) are typically used for these studies.
- Cell Implantation: Human cancer cells, such as MDA-MB-435, are harvested and injected subcutaneously into the flanks of the mice.

- Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
- Treatment Administration:
 - Single Agent Study: Mice are treated with SC144 (e.g., at doses of 1, 2, and 4 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 15 days).
 - Combination Study: In addition to the control and single-agent groups, a combination group receives both SC144 and another chemotherapeutic agent, such as paclitaxel. The administration schedule is a critical variable; for instance, SC144 may be administered prior to or concurrently with paclitaxel.[\[2\]](#)
- Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
- Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Key Findings and Future Directions

- Broad-Spectrum Activity: SC144 demonstrates potent cytotoxic effects across a wide range of cancer cell lines, including those resistant to standard chemotherapies.[\[1\]](#)
- In Vivo Efficacy: The agent has shown significant tumor growth inhibition in xenograft models.[\[2\]](#)
- Synergistic Potential: SC144 exhibits synergistic effects when combined with conventional chemotherapeutic agents like paclitaxel, 5-fluorouracil, and oxaliplatin, suggesting its potential in combination therapy regimens.[\[2\]](#)
- Challenges: Despite its promising preclinical profile, the clinical development of SC144 has been hampered by poor solubility and metabolic instability.

Future research is focused on developing second-generation analogs of SC144 with improved pharmacokinetic properties to facilitate its translation into clinical settings.

Other Anticancer Agents Designated "144"

It is important to note that the designation "**Anticancer agent 144**" can be ambiguous.

Researchers should be aware of other agents with similar nomenclature to avoid confusion:

- **Anticancer agent 144** (compound 444): A dual PTPN2/PTP1B inhibitor with reported IC50 values of less than 2.5 nM.
- Antitumor agent-144 (16): A nitro 5-deazaflavin with IC50 values of 2.6 μ M in L1210 (murine leukemia) and 8.4 μ M in KB (human oral epidermoid carcinoma) cells.
- LN-144 (Lifileucel): An adoptive cell therapy utilizing tumor-infiltrating lymphocytes for the treatment of metastatic melanoma.
- FPA144 (Bemarituzumab): A monoclonal antibody targeting the FGFR2b receptor, primarily investigated in gastric and gastroesophageal junction adenocarcinoma.

This guide focuses on SC144 as it is a well-documented small molecule inhibitor fitting the general description of an "anticancer agent."

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References

- 1. Discovery of a novel quinoxalinhydrazide with a broad-spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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